molecular formula C21H20N4O6 B11483620 3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11483620
M. Wt: 424.4 g/mol
InChI Key: SEEYGFORMCWVHZ-UHFFFAOYSA-N
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Description

N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and an ethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and oxadiazole intermediates. The benzodioxole moiety can be synthesized via a Pd-catalyzed C-N cross-coupling reaction, while the oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids . The final step involves the coupling of these intermediates with 4-ethoxybenzamide under specific reaction conditions, such as the use of a base like cesium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted benzamides from substitution reactions .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as a COX inhibitor and cytotoxic agent. It has shown moderate activity against COX1 and COX2 enzymes, making it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Medicine

In medicine, the compound’s cytotoxic properties have been evaluated against cancer cell lines, such as cervical carcinoma cells. It has shown potential as an anticancer agent, particularly in targeting COX enzymes involved in inflammation and cancer progression .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of complex organic molecules .

Mechanism of Action

The mechanism of action of N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE involves the inhibition of cyclooxygenase (COX) enzymes. By binding to the active site of COX1 and COX2, the compound prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing inflammation and pain . Additionally, its cytotoxic effects are mediated through the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE is unique due to its combination of a benzodioxole moiety, an oxadiazole ring, and an ethoxybenzamide group. This unique structure contributes to its diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C21H20N4O6

Molecular Weight

424.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-[(4-ethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H20N4O6/c1-2-28-15-6-3-13(4-7-15)19(26)22-9-10-23-20(27)21-24-18(25-31-21)14-5-8-16-17(11-14)30-12-29-16/h3-8,11H,2,9-10,12H2,1H3,(H,22,26)(H,23,27)

InChI Key

SEEYGFORMCWVHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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